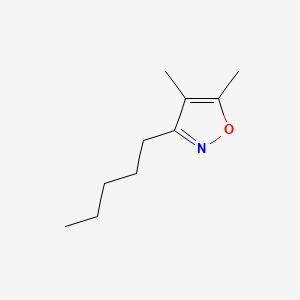

4,5-Dimethyl-3-pentylisoxazole

Description

Contextual Significance of Isoxazole (B147169) Heterocycles in Contemporary Organic Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are of immense importance in modern organic chemistry. nih.govbenthamdirect.com They are not merely chemical curiosities but serve as versatile building blocks in the synthesis of more complex molecules. benthamdirect.comlifechemicals.com Their utility stems from the stability of the isoxazole ring, which allows for the manipulation of substituents at various positions, coupled with the ability to cleave the ring under specific conditions to reveal other functional groups. benthamdirect.comresearchgate.net This "masked functionality" makes isoxazoles valuable intermediates in the synthesis of compounds like 1,3-dicarbonyls, γ-amino alcohols, and β-hydroxy ketones. benthamdirect.combenthamdirect.com

The significance of isoxazoles extends prominently into medicinal chemistry, where they form the core of numerous therapeutic agents. nih.govrsc.org The isoxazole scaffold is present in a wide array of drugs, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govnih.gov Their ability to interact with biological targets through various non-covalent interactions makes them a privileged structure in drug discovery. symc.edu.cn Furthermore, isoxazole derivatives have found applications in agriculture as herbicides and insecticides, and in materials science as components of liquid crystals, dyes, and semiconductors. benthamdirect.combenthamdirect.com

Historical Development of Isoxazole Synthesis and Reactivity

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. Ludwig Claisen is credited with a foundational contribution in 1888, recognizing the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com The first synthesis of the parent isoxazole ring was achieved by Dunstan and Dymond. ijpcbs.com A significant advancement in the synthesis of isoxazoles came from the work of Quilico and his group between 1930 and 1946, who extensively studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Over the decades, synthetic methodologies for preparing isoxazoles have evolved considerably. The two primary and classical routes for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. benthamdirect.comwikipedia.org More recent developments have focused on creating more efficient and regioselective methods. researchwithrutgers.com Transition metal-catalyzed reactions, for instance, have enabled the synthesis of densely functionalized isoxazoles with high control over the arrangement of substituents. researchwithrutgers.com The exploration of green chemistry approaches and metal-free synthetic routes has also gained traction, aiming for more environmentally benign and cost-effective syntheses. rsc.orgrsc.org

The reactivity of isoxazoles is as important as their synthesis. A key feature is the relatively weak N-O bond within the aromatic ring. benthamdirect.comresearchgate.net This bond can be cleaved under various conditions, particularly reductive or basic conditions, which is a synthetically useful transformation. benthamdirect.com The ring-opening can lead to a variety of difunctionalized compounds, making isoxazoles valuable synthetic intermediates. benthamdirect.com Additionally, the isoxazole ring can undergo various functionalization reactions, allowing for the introduction of diverse substituents. researchgate.net

Rationale for Investigating 4,5-Dimethyl-3-pentylisoxazole as a Model System within Isoxazole Chemistry

While a vast number of isoxazole derivatives exist, the study of specific, well-defined examples like this compound provides valuable insights into the fundamental principles of isoxazole chemistry. The rationale for investigating this particular compound as a model system can be understood from several perspectives.

Firstly, its structure, featuring alkyl substituents at the 3, 4, and 5 positions, allows for the systematic study of the electronic and steric effects of these groups on the reactivity and properties of the isoxazole ring. The pentyl group at the 3-position and the methyl groups at the 4- and 5-positions provide a clear substitution pattern to probe reaction mechanisms and spectroscopic characteristics.

Secondly, the synthesis of this compound can be approached through established isoxazole synthesis methodologies, offering a platform to optimize and compare different synthetic routes. For instance, it could potentially be synthesized via the reaction of an appropriate β-diketone with hydroxylamine or through a cycloaddition pathway.

Finally, by studying a relatively simple yet specifically substituted isoxazole like this compound, researchers can gain a deeper understanding of structure-property relationships that can then be extrapolated to more complex and biologically active isoxazole-containing molecules. This foundational knowledge is crucial for the rational design of new isoxazole derivatives with desired chemical or pharmacological properties. Although specific research findings on this compound are not extensively detailed in the public domain, its value as a model compound for fundamental studies in isoxazole chemistry is clear.

Data Tables

Table 1: General Properties of Isoxazole

| Property | Value |

|---|---|

| Chemical Formula | C₃H₃NO |

| Molar Mass | 69.062 g/mol |

| Density | 1.075 g/mL |

| Boiling Point | 95 °C (203 °F; 368 K) |

| Acidity (pKa of conjugate acid) | -3.0 |

Source: wikipedia.org

Table 2: Key Historical Milestones in Isoxazole Chemistry

| Year | Milestone | Contributor(s) |

|---|---|---|

| 1888 | Recognized the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com | Ludwig Claisen |

| - | First to synthesize the isoxazole ring. ijpcbs.com | Dunstan and Dymond |

| 1930-1946 | Studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com | Quilico and his group |

Source: ijpcbs.com

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4,5-dimethyl-3-pentyl-1,2-oxazole |

InChI |

InChI=1S/C10H17NO/c1-4-5-6-7-10-8(2)9(3)12-11-10/h4-7H2,1-3H3 |

InChI Key |

ZVIJPJXBTUQIJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NOC(=C1C)C |

Origin of Product |

United States |

Reactivity and Transformation Studies of 4,5 Dimethyl 3 Pentylisoxazole Systems

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring is considered an electron-rich aromatic system, yet it exhibits a complex reactivity pattern towards electrophiles and nucleophiles. The electron-donating nature of the three alkyl substituents (pentyl and two methyl groups) in 4,5-Dimethyl-3-pentylisoxazole is expected to increase the electron density of the isoxazole ring, thereby influencing its susceptibility to substitution reactions.

Electrophilic Substitution:

Generally, electrophilic substitution on the isoxazole ring is challenging due to the electron-withdrawing effect of the heterocyclic nitrogen and oxygen atoms, which deactivates the ring towards electrophilic attack. However, the presence of activating alkyl groups can facilitate such reactions, typically at the C4 position, which is the most electron-rich carbon atom in the isoxazole ring. For trialkyl-substituted isoxazoles, electrophilic substitution remains a less common reaction. More frequently, functionalization at the C4 position is achieved through cyclization strategies that build the isoxazole ring with the desired substituent already in place. For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl) can yield 4-iodoisoxazoles, which can then be further functionalized. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Halogenation (Iodination) | ICl, CH₂Cl₂ | 4-Iodo-4,5-dimethyl-3-pentylisoxazole | Based on electrophilic cyclization of precursors to form 4-haloisoxazoles. nih.gov |

| Nitration | HNO₃/H₂SO₄ | Likely unreactive or leads to degradation | The isoxazole ring is generally resistant to nitration. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Likely unreactive or complex mixture | The isoxazole nucleus is typically deactivated towards Friedel-Crafts reactions. |

Nucleophilic Substitution:

Nucleophilic substitution on an unsubstituted isoxazole ring is generally unfavorable. However, the introduction of a good leaving group at one of the ring positions can enable such reactions. In the context of this compound, a nucleophilic substitution would likely require prior functionalization, for example, the introduction of a halogen at the C4 position. Subsequent reaction with a nucleophile could then displace the halide. Nucleophilic attack is also a key step in certain ring-opening reactions of isoxazoles, particularly when the ring is activated by electron-withdrawing groups or fused to other systems. nih.gov

| Reaction Type | Substrate | Reagents and Conditions | Expected Product |

| Nucleophilic displacement | 4-Halo-4,5-dimethyl-3-pentylisoxazole | Various nucleophiles (e.g., alkoxides, amines) | 4-Substituted-4,5-dimethyl-3-pentylisoxazole |

Transformations of the Pentyl Substituent and Dimethyl Groups

The alkyl substituents on the isoxazole ring can undergo various chemical transformations, offering pathways to a range of derivatives. The reactivity of the methyl groups at the C4 and C5 positions is of particular interest, as they can be activated by the adjacent heterocyclic ring.

The methyl groups of 3,5-dimethylisoxazoles are known to be activated, with the C5-methyl group generally exhibiting higher reactivity than the C3-methyl group. clockss.org This increased acidity allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles. For this compound, the C5-methyl group would be expected to be the most reactive site for such transformations.

| Reaction Type | Reagents and Conditions | Expected Product at C5-Methyl | Notes |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxyalkyl derivative | The C5-methyl carbanion acts as a nucleophile. clockss.org |

| Alkylation | Alkyl halide, Base | Extended alkyl chain at C5 | |

| Oxidation | Oxidizing agent (e.g., MnO₂) | Carboxylic acid or aldehyde | Oxidation of alkyl groups on heterocyclic rings is a known transformation. researchgate.net |

| Reduction | Reducing agent | Not applicable | The alkyl groups are already in a reduced state. |

The pentyl group at the C3 position is less likely to be activated by the isoxazole ring and would be expected to undergo reactions typical of a simple alkane, such as free-radical halogenation under appropriate conditions.

Ring Transformations and Rearrangement Reactions of Isoxazoles (e.g., photochemical valence isomerization)

Isoxazoles can undergo a variety of ring transformation and rearrangement reactions, often initiated by heat or light. These reactions provide access to other heterocyclic systems and are a testament to the rich chemistry of the isoxazole nucleus.

Photochemical Valence Isomerization:

One of the most well-studied reactions of isoxazoles is their photochemical rearrangement. nih.gov Upon irradiation with UV light, isoxazoles can isomerize to various other heterocycles, most commonly oxazoles. This transformation is believed to proceed through the homolytic cleavage of the weak N-O bond to form a diradical intermediate, which can then rearrange. nih.gov For trisubstituted isoxazoles, photochemical rearrangement can also lead to the formation of highly reactive ketenimine intermediates, which can be isolated or trapped to synthesize other heterocyclic compounds like pyrazoles. nih.gov

| Reaction Type | Conditions | Intermediate | Final Product(s) |

| Photochemical Isomerization | UV light (200–330 nm) | Acyl azirine, Ketenimine | Oxazole (B20620), Pyrazole (with trapping agent) nih.gov |

Thermal Rearrangements:

Thermal rearrangements of isoxazoles are also known, although they may require higher temperatures compared to photochemical methods. These reactions can lead to a variety of products depending on the substitution pattern of the isoxazole. For instance, thermal rearrangement of certain complex isoxazole-containing systems can lead to the formation of dihydropyridines. nih.gov

Formation of Fused Heterocyclic Systems from Isoxazoles

Functionalized isoxazoles are valuable precursors for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups onto the isoxazole ring or its substituents, intramolecular cyclization reactions can be induced to form bicyclic or polycyclic structures.

A common strategy involves the construction of a pyridine (B92270) ring fused to the isoxazole core, leading to the formation of isoxazolo[4,5-b]pyridines or isoxazolo[5,4-b]pyridines. beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netosi.lv These fused systems are of interest due to their potential biological activities. The synthesis of such fused rings often starts with a functionalized isoxazole, such as an aminoisoxazole or an isoxazole with a carbonyl group, which can then undergo condensation and cyclization with a suitable partner molecule.

For this compound, functionalization would be the first step to enable its use in the synthesis of fused systems. For example, if a reactive group could be introduced at the C4 position or on one of the methyl groups, it could then participate in a cyclization reaction.

| Fused System | Starting Isoxazole Precursor | Reaction Partner | General Conditions |

| Isoxazolo[4,5-b]pyridine | 4-Aminoisoxazole derivative | 1,3-Dicarbonyl compound | Acid or base catalysis, heating nih.govnih.gov |

| Isoxazolo[5,4-b]pyridine | 5-Aminoisoxazole derivative | β,γ-Alkynyl-α-imino esters | Silver salt and phosphoric acid catalysis researchgate.net |

| Pyrrolo[3,2-d]isoxazole | 5-Aminoisoxazole | 2-Chloro-1-(1H-indol-3-yl)ethanone | Base, heating clockss.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,5 Dimethyl 3 Pentylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity of atoms within 4,5-Dimethyl-3-pentylisoxazole can be established. ipb.pt

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, number, and connectivity of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The pentyl chain protons would appear in the aliphatic region (typically 0.8-2.7 ppm), with characteristic splitting patterns due to spin-spin coupling with adjacent protons. The terminal methyl group (-CH₃) would appear as a triplet, while the internal methylene groups (-CH₂-) would exhibit more complex multiplets. The two methyl groups attached to the isoxazole (B147169) ring are in different chemical environments and are expected to appear as sharp singlets, likely in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom in the molecule. The carbons of the pentyl group would resonate in the upfield aliphatic region (typically 10-40 ppm). The two methyl group carbons attached to the isoxazole ring would appear slightly further downfield. The three carbons of the isoxazole ring (C3, C4, and C5) are the most deshielded due to the influence of the heteroatoms (N and O) and the aromatic character of the ring, and their signals are expected in the 110-170 ppm range. nih.govscispace.comcdnsciencepub.com The C3 carbon, being adjacent to the nitrogen and bonded to the pentyl group, and the C5 carbon, adjacent to the oxygen, would likely be the most downfield signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| Pentyl-H5' (CH₃) | 0.9 - 1.0 | Triplet (t) | Pentyl-C5' (CH₃) | ~14 |

| Pentyl-H4' (CH₂) | 1.3 - 1.5 | Multiplet (m) | Pentyl-C4' (CH₂) | ~22 |

| Pentyl-H3' (CH₂) | 1.6 - 1.8 | Multiplet (m) | Pentyl-C3' (CH₂) | ~31 |

| Pentyl-H2' (CH₂) | 1.6 - 1.8 | Multiplet (m) | Pentyl-C2' (CH₂) | ~28 |

| Pentyl-H1' (CH₂) | 2.6 - 2.8 | Triplet (t) | Pentyl-C1' (CH₂) | ~27 |

| 4-CH₃ | 2.1 - 2.3 | Singlet (s) | 4-CH₃ | ~10 |

| 5-CH₃ | 2.3 - 2.5 | Singlet (s) | 5-CH₃ | ~12 |

| - | - | - | C4 | ~115 |

| - | - | - | C5 | ~160 |

| - | - | - | C3 | ~165 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show strong correlations between the adjacent methylene and methyl protons within the pentyl chain (e.g., H1' with H2', H2' with H3', etc.), confirming the linear structure of the alkyl substituent. No correlations would be expected for the singlet methyl groups on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). nanalysis.com Each protonated carbon in the ¹³C spectrum would show a cross-peak with its attached proton(s) in the ¹H spectrum. This allows for the direct assignment of the pentyl chain carbons and the two ring-attached methyl carbons to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for identifying longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. libretexts.orglibretexts.org Key expected correlations for this compound would include:

Correlations from the protons of the first methylene group of the pentyl chain (H1') to the isoxazole ring carbons C3 and C4.

Correlations from the protons of the 4-CH₃ group to ring carbons C3, C4, and C5.

Correlations from the protons of the 5-CH₃ group to ring carbons C4 and C5. These long-range correlations definitively establish the substitution pattern of the pentyl and methyl groups on the isoxazole ring.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons | Correlating Atoms | Information Gained |

|---|---|---|---|

| COSY | Pentyl-H1' | Pentyl-H2' | Confirms pentyl chain connectivity. |

| COSY | Pentyl-H2' | Pentyl-H1', Pentyl-H3' | Confirms pentyl chain connectivity. |

| HSQC | Pentyl-H1' to H5' | Pentyl-C1' to C5' | Assigns directly bonded C-H pairs in the pentyl chain. |

| HSQC | 4-CH₃ | 4-CH₃ Carbon | Assigns the C-H pair for the methyl group at C4. |

| HSQC | 5-CH₃ | 5-CH₃ Carbon | Assigns the C-H pair for the methyl group at C5. |

| HMBC | Pentyl-H1' | C3, C4 | Confirms attachment of pentyl group at C3. |

| HMBC | 4-CH₃ | C3, C4, C5 | Confirms attachment of methyl group at C4. |

| HMBC | 5-CH₃ | C4, C5 | Confirms attachment of methyl group at C5. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision (typically to four or more decimal places). libretexts.org This accuracy allows for the unambiguous determination of the elemental composition and molecular formula. fda.govlibretexts.org For this compound, the molecular formula is C₁₀H₁₇NO.

HRMS analysis would be expected to yield a measured mass for the molecular ion ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺), that is within a very narrow tolerance (e.g., ±5 ppm) of the calculated theoretical mass. This provides definitive confirmation of the molecular formula.

Furthermore, analysis of the fragmentation patterns, particularly under electron impact (EI) ionization, can provide additional structural information. aip.orgresearchgate.net Cleavage of the pentyl chain is a likely fragmentation pathway, leading to the loss of alkyl radicals and the formation of characteristic fragment ions.

Table 3: Predicted HRMS Data for this compound

| Ion/Fragment Formula | Ion Type | Calculated Exact Mass (m/z) | Predicted Origin |

|---|---|---|---|

| C₁₀H₁₇NO | [M]⁺ | 167.13101 | Molecular Ion |

| C₁₀H₁₈NO | [M+H]⁺ | 168.13829 | Protonated Molecule |

| C₉H₁₄NO | [M-CH₃]⁺ | 152.10699 | Loss of a methyl radical |

| C₆H₈NO | [M-C₄H₉]⁺ | 110.06004 | Cleavage of pentyl chain (loss of butyl radical) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are used to identify the functional groups present in a structure. The spectra for this compound would be characterized by vibrations from the aliphatic groups and the isoxazole ring.

Aliphatic C-H Stretches: Strong absorption bands in the IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the pentyl and methyl groups.

Isoxazole Ring Vibrations: The isoxazole ring gives rise to a series of characteristic bands. C=N stretching vibrations typically appear in the 1600-1650 cm⁻¹ region. C=C stretching is expected around 1500-1600 cm⁻¹. Other ring stretching and deformation modes, including the characteristic C-O-N vibration, would be observed at lower wavenumbers, often in the 1000-1400 cm⁻¹ fingerprint region. researchgate.net

C-H Bending: Vibrations corresponding to the bending (scissoring, wagging, etc.) of the aliphatic C-H bonds would be visible in the 1375-1465 cm⁻¹ range.

Raman spectroscopy would provide complementary information, as symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Strong |

| C=N Stretch | Isoxazole Ring | 1600 - 1650 | Medium |

| C=C Stretch | Isoxazole Ring | 1500 - 1600 | Medium-Variable |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1375 - 1465 | Medium |

| Ring Stretch (C-O-N) | Isoxazole Ring | 1000 - 1300 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comexcillum.com This technique requires the compound to be grown as a high-quality single crystal. If suitable crystals of this compound can be obtained, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. uq.edu.auresearchgate.net

The resulting crystallographic data would yield precise measurements of:

Atomic Connectivity: Confirming the bonding arrangement predicted by NMR.

Bond Lengths and Angles: Providing detailed geometric parameters of the isoxazole ring and its substituents.

Conformation: Revealing the preferred spatial orientation of the pentyl chain relative to the isoxazole ring.

Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like hydrogen bonds or van der Waals forces.

While no published crystal structure for this specific compound is currently available, this method remains the gold standard for absolute structure proof in chemistry. acs.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight and the presence of a nonpolar alkyl chain, this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis. thermofisher.comnih.gov In this technique, the compound is separated from impurities on a GC column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, which acts as a detector, providing a mass spectrum that can confirm the identity and molecular weight of the analyte. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for less volatile compounds or complex mixtures that are not amenable to GC. drugtargetreview.comcampoly.com The compound would typically be separated using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient. researchgate.net The mass spectrometer detector, often using a soft ionization source like ESI, would detect the protonated molecule [M+H]⁺, confirming the molecular weight of the compound as it elutes from the column. nih.gov

Table 5: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Principle of Separation | Typical Ion Observed | Advantages |

|---|---|---|---|---|

| GC-MS | Purity of volatile samples, analysis of reaction mixtures | Boiling point and polarity | [M]⁺ and fragment ions | High resolution separation, provides structural information from fragmentation. |

| LC-MS | Purity assessment, analysis in biological or complex matrices | Polarity (Reversed-Phase) | [M+H]⁺ | Wide applicability, no requirement for volatility, soft ionization preserves molecular ion. |

Application of Advanced Non-Linear Spectral Decomposition and Regression Methods

In the analytical investigation of this compound, raw spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can present significant complexity. This can be due to overlapping signals, subtle spectral features, or the presence of minor impurities. To extract the maximum amount of information, advanced computational techniques, specifically non-linear spectral decomposition and regression methods, are employed. These methods offer a more sophisticated approach to data analysis than traditional linear models, allowing for the elucidation of intricate relationships within the spectral data.

Non-linear spectral decomposition methods are powerful tools for resolving complex spectra into their constituent components. Unlike linear methods that assume a simple additive relationship between the spectra of individual components, non-linear approaches can model more complex interactions and distortions in the spectral data. This is particularly useful in identifying and quantifying the individual components of a mixture containing this compound, even when their spectral signatures are highly convoluted.

Regression methods, on the other hand, are utilized to build predictive models that correlate spectral data with specific chemical properties or concentrations. In the context of this compound, this could involve developing a model to predict its concentration in a sample based on its IR or Raman spectrum. Non-linear regression models, such as those based on machine learning algorithms, can capture complex, non-linear relationships between the spectral features and the property of interest, leading to more accurate and robust predictions.

While specific research on the application of these advanced methods to this compound is not extensively documented, the principles can be extrapolated from studies on similar isoxazole derivatives. nih.govrsc.org Research in the field has demonstrated the utility of chemometric techniques in resolving overlapping spectral peaks and in the quantitative analysis of complex mixtures. mdpi.com

For instance, a hypothetical study on a reaction mixture containing this compound could utilize non-linear decomposition to identify the spectral contributions of the starting materials, the final product, and any reaction byproducts. This would allow for real-time monitoring of the reaction progress and optimization of reaction conditions.

The table below illustrates a potential outcome of a non-linear regression analysis aimed at quantifying this compound in a solution using UV-Vis spectroscopy. A non-linear model, such as a polynomial regression or a neural network, could be trained on a set of standards with known concentrations.

Interactive Data Table: Predicted vs. Actual Concentration of this compound

| Sample ID | Actual Concentration (mM) | Predicted Concentration (mM) | Residual |

| 1 | 0.10 | 0.11 | -0.01 |

| 2 | 0.25 | 0.24 | 0.01 |

| 3 | 0.50 | 0.52 | -0.02 |

| 4 | 0.75 | 0.73 | 0.02 |

| 5 | 1.00 | 1.01 | -0.01 |

This table demonstrates the high accuracy that can be achieved with non-linear regression models. The "Residual" column, showing the difference between the predicted and actual concentrations, indicates the model's precision.

Furthermore, advanced decomposition techniques like t-distributed Stochastic Neighbor Embedding (t-SNE) can be used to visualize high-dimensional spectral data in a lower-dimensional space. mdpi.com This can help in identifying clusters of samples with similar spectral characteristics, potentially revealing patterns related to different synthesis batches or degradation pathways of this compound.

The following table outlines the expected vibrational frequencies for this compound from IR spectroscopy, which could serve as input data for such advanced analytical methods.

Interactive Data Table: Predicted Infrared Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch (alkane) | Pentyl & Methyl groups | 2850-2960 | Strong |

| C=N stretch | Isoxazole ring | 1620-1650 | Medium |

| C=C stretch | Isoxazole ring | 1570-1610 | Medium |

| C-O-N stretch | Isoxazole ring | 1100-1200 | Strong |

| C-H bend (alkane) | Pentyl & Methyl groups | 1370-1470 | Medium-Strong |

Exploration of Biological and Chemical Applications of Isoxazole Frameworks

Enzyme Inhibition Mechanism Studies (in vitro and biochemical assays)

Investigation of 5-Lipoxygenase (5-LOX) Inhibition Pathways

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthetic pathway of leukotrienes, which are pro-inflammatory lipid mediators. nih.gov Inhibition of 5-LOX is a key strategy for treating inflammatory conditions like asthma. plos.org In vitro assays on various isoxazole (B147169) derivatives have demonstrated their potential to inhibit this enzyme in a concentration-dependent manner. nih.gov

For instance, a study investigating a series of synthesized isoxazole derivatives reported significant 5-LOX inhibitory activity. plos.org The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While data for 4,5-Dimethyl-3-pentylisoxazole is unavailable, the findings for related compounds underscore the potential of the isoxazole core in 5-LOX inhibition. nih.gov Computational docking studies often accompany these biochemical assays to model the interaction between the isoxazole inhibitor and the enzyme's active site. nih.gov

Table 1: 5-LOX Inhibition by Selected Isoxazole Derivatives

| Compound ID | IC50 (µM) for 5-LOX Inhibition |

|---|---|

| C3 | 8.47 |

Note: The data in this table is for structurally related isoxazole derivatives, not this compound. plos.org

Bromodomain (BRD) Binding and Inhibition Modalities

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene transcription. nih.gov The Bromodomain and Extra-Terminal Domain (BET) family of proteins (including BRD2, BRD3, and BRD4) are important targets in cancer research. nih.gov The 3,5-dimethylisoxazole (B1293586) moiety, a structural isomer of the core in this compound, has been identified as an effective mimic of acetylated lysine (KAc). nih.govnih.gov

This mimicry allows 3,5-dimethylisoxazole-containing compounds to act as competitive inhibitors, displacing bromodomains from their natural binding sites on chromatin. nih.gov X-ray crystallography studies have revealed the key interactions responsible for this binding. The isoxazole oxygen atom typically forms a crucial hydrogen bond with the amine group of a conserved asparagine residue (Asn140 in BRD4) within the KAc-binding pocket. nih.govnih.gov Additionally, the isoxazole nitrogen can interact with a conserved tyrosine residue (Tyr97 in BRD4) via a structured water molecule. nih.gov This binding mode has led to the development of potent inhibitors of the BET family. nih.gov

Table 2: Inhibition Data for a 3,5-Dimethylisoxazole Derivative

| Compound | Target | IC50 (µM) |

|---|

Note: The data in this table is for a structurally related 3,5-dimethylisoxazole derivative, not this compound. nih.gov

Cytochrome P450 (CYP) Enzyme Interaction Profiling

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 70-80% of drugs on the market. mdpi.com Interactions with CYP enzymes, whether through inhibition or induction, are a major cause of drug-drug interactions, which can lead to toxicity or reduced efficacy. nih.govnih.gov

Molecular Interactions with Relevant Biomolecular Targets

The biological activity of any compound is predicated on its ability to interact with specific biomolecular targets. These interactions are governed by non-covalent forces. Molecular docking and dynamics simulations are computational tools used to predict and analyze these interactions at an atomic level. acs.orgnih.gov

For the isoxazole framework, key interactions include:

Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, forming critical connections with amino acid residues in a protein's active site, such as the previously mentioned interaction with asparagine in bromodomains. nih.gov

Hydrophobic Interactions: The pentyl and dimethyl groups of this compound would be expected to form hydrophobic interactions with nonpolar pockets within a target protein, contributing to binding affinity. nih.gov

Pi-Pi Stacking: The aromatic isoxazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. edu.krd

Understanding these interactions is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the design of isoxazole derivatives for enhanced potency and selectivity against a chosen biological target. nih.gov

Development of Isoxazole-Based Scaffolds for Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological system. The isoxazole ring serves as a valuable scaffold for the development of such probes due to its synthetic tractability and its ability to be incorporated into larger, more complex molecules. Its derivatives have been explored in the development of probes for various targets, demonstrating the versatility of this heterocycle in chemical biology. researchgate.net The development of a chemical probe often begins with a "fragment" screen, where small, low-molecular-weight compounds like a basic isoxazole derivative are tested for weak binding to a target. Promising fragments are then elaborated through synthetic chemistry to improve affinity and selectivity, ultimately yielding a potent and specific probe.

Applications in Agrochemical and Industrial Sectors

The biological activities of isoxazole derivatives extend beyond pharmaceuticals into the agrochemical sector. The isoxazole core is present in several commercial pesticides. Research has shown that certain isoxazole derivatives possess potent fungicidal and insecticidal properties, making them suitable for use as crop protection agents. researchgate.netgoogle.comsemanticscholar.org Patents have been filed for novel isoxazole compounds designed to combat fungal infestations on plants. google.com While specific data on this compound in this sector is not available, the established use of the isoxazole framework highlights its potential for development into new agrochemicals. nih.gov

In the industrial sector, related heterocyclic compounds such as oxazoles are used as flavor components in foods. For example, substituted oxazoles are noted for their use in vegetable, meat, soup, and coffee flavors. Although distinct from isoxazoles, this application suggests the broader potential for five-membered heterocyclic compounds in the flavor and fragrance industry.

Future Research Directions and Unexplored Avenues for 4,5 Dimethyl 3 Pentylisoxazole Chemistry

Development of Novel Synthetic Strategies for Complex Isoxazole (B147169) Architectures

The synthesis of isoxazoles has evolved significantly, yet the creation of complex, multi-substituted architectures remains a challenge. rsc.org Future research could focus on developing more efficient and regioselective methods applicable to the 4,5-Dimethyl-3-pentylisoxazole scaffold.

One promising avenue is the refinement of 1,3-dipolar cycloaddition reactions . nih.govolemiss.edu While traditional methods involve the reaction of nitrile oxides with alkynes, novel strategies could explore the use of more complex, functionalized starting materials to build intricate molecular frameworks in a single step. olemiss.edu Another area of intense interest is the application of transition-metal catalysis , which could enable novel C-H activation or cross-coupling reactions on the isoxazole core or its precursors, allowing for the late-stage functionalization and diversification of the this compound structure. rsc.org

These advanced synthetic methods would facilitate the creation of libraries of analogues, which are essential for structure-activity relationship (SAR) studies.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Application to this compound | Key Advantages | Potential Challenges |

|---|---|---|---|

| Nitrile Oxide Cycloaddition | Direct synthesis from pentyl nitrile oxide and dimethylacetylene. | High regioselectivity, one-step process. | Availability of substituted precursors. |

| Transition-Metal Catalysis | Post-synthesis functionalization of the isoxazole ring or alkyl chains. rsc.org | High efficiency, late-stage diversification. rsc.org | Catalyst cost, environmental impact. olemiss.edu |

| Green Chemistry Approaches | Synthesis in environmentally benign solvents like water. olemiss.edu | Reduced environmental impact, mild reaction conditions. | Substrate scope and solubility issues. |

Advanced Mechanistic Studies of Isoxazole Reactivity

A deeper understanding of the reactivity of the this compound ring is crucial for its application in both synthesis and medicinal chemistry. The electron-donating nature of the pentyl and dimethyl substituents likely influences the electronic distribution within the isoxazole ring, favoring electrophilic substitution reactions.

Future research should employ advanced computational and experimental techniques to probe these reaction mechanisms. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition states, and understand the energy landscape of various transformations. researchgate.net These theoretical studies can elucidate the regioselectivity of reactions and predict the stability of intermediates.

Experimentally, techniques like kinetic isotope effect studies and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide real-time data on reaction progress, helping to validate computational models and uncover unexpected reaction pathways. A thorough mechanistic understanding will enable chemists to precisely control the outcomes of reactions involving the this compound core.

Integration of Machine Learning in Isoxazole Design and Property Prediction

Machine learning (ML) is revolutionizing drug discovery by accelerating the prediction of molecular properties. arxiv.orgacellera.com For this compound, ML models can be trained on existing data for other isoxazole derivatives to predict a wide range of properties for novel, virtual analogues.

Key applications include the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov By building robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can virtually screen large libraries of compounds based on the this compound scaffold. researchgate.netarxiv.org This in silico screening can prioritize compounds with desirable pharmacokinetic profiles for synthesis, saving considerable time and resources. chemrxiv.orgresearchgate.net

Furthermore, generative ML models can be employed to design entirely new isoxazole structures with optimized properties, moving beyond simple analogue screening to de novo molecular design. mit.edu The success of these models, however, relies heavily on the availability of high-quality training data. acellera.comarxiv.org

Table 2: Machine Learning Applications in Isoxazole Research

| ML Application | Description | Predicted Properties for this compound Analogues |

|---|---|---|

| ADMET Prediction | Models trained to predict pharmacokinetic and toxicity profiles from molecular structure. nih.govnih.gov | Solubility, permeability, metabolic stability, potential toxicity. acellera.comresearchgate.net |

| Binding Affinity Prediction | Algorithms that estimate the binding strength of a molecule to a specific biological target. researchgate.net | Potency against selected enzymes or receptors. |

| De Novo Design | Generative models that create novel molecular structures with desired properties. mit.edu | New isoxazole scaffolds with optimized ADMET and activity profiles. |

Exploration of Emerging Biological Targets for Mechanistic Study

The isoxazole moiety is a key component in a wide range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. ijpca.orgnih.govrsc.orgijcrt.org Future research on this compound should therefore focus on screening it and its derivatives against emerging and high-value biological targets.

Given the prevalence of isoxazoles in anticancer agents, investigating the effect of this compound analogues on novel cancer-related proteins is a logical starting point. espublisher.comnih.gov Targets could include specific kinases, protein-protein interactions, or epigenetic modifiers that are currently the focus of intense drug discovery efforts.

Similarly, in the field of infectious diseases, the rise of antibiotic resistance necessitates the search for novel antibacterial agents. nih.gov Screening a this compound library against resistant bacterial strains and their essential enzymes could uncover new lead compounds. ijpca.org A mechanistic study would then follow to understand how the compound exerts its biological effect, providing a foundation for further optimization.

Q & A

Q. What are the optimal synthetic routes for 4,5-dimethyl-3-pentylisoxazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted hydrazides or condensation reactions with aldehydes. For example, refluxing precursors in DMSO for extended periods (e.g., 18 hours) followed by reduced-pressure distillation and crystallization in water-ethanol mixtures can yield intermediates with ~65% efficiency . Solvent choice (e.g., absolute ethanol vs. DMSO) and catalyst selection (e.g., glacial acetic acid) critically affect reaction kinetics and purity.

Q. How can researchers verify the structural integrity of this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., isoxazole ring vibrations at ~1600 cm⁻¹).

- NMR (¹H and ¹³C) to resolve methyl and pentyl substituents (e.g., δ 2.1–2.4 ppm for methyl groups; δ 1.2–1.6 ppm for pentyl chains).

- GC-MS for molecular ion validation and fragmentation pattern analysis.

Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Q. What strategies ensure high purity of this compound in preparative chemistry?

- Methodological Answer :

- Recrystallization : Use polar/non-polar solvent pairs (e.g., ethanol-water) to remove unreacted precursors.

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane for polar byproducts.

- Purity validation : Melting point consistency (±1°C deviation) and HPLC analysis (>99% peak area) .

Q. How does solubility in organic solvents impact experimental design for this compound?

- Methodological Answer : Test solubility in solvents like DCM, THF, and DMSO via phase-solubility diagrams. Limited solubility in aqueous systems necessitates derivatization (e.g., salt formation) for biological assays. Solubility data inform reaction medium selection and purification workflows .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Monitor for oxidation via periodic TLC or NMR, especially if the compound contains labile substituents (e.g., allylic positions) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral isoxazole derivatives?

- Methodological Answer : Use enantiopure starting materials (e.g., (S)-2-phenylglycinol) or chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For example, >99% ee was achieved in dihydrooxazole syntheses using stereospecific cyclization .

Q. What pharmacological activity screening approaches are suitable for this compound analogs?

- Methodological Answer :

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases).

- In vitro assays : Perform enzyme inhibition studies (e.g., IC₅₀ determination) with fluorogenic substrates.

- SAR analysis : Modify substituents (e.g., methyl → trifluoromethyl) and correlate with activity trends .

Q. How should researchers address contradictory data in spectroscopic characterization?

- Methodological Answer :

Q. What computational tools predict the metabolic fate of this compound derivatives?

- Methodological Answer : Use in silico platforms like PISTACHIO or Reaxys to simulate phase I/II metabolism. Focus on cytochrome P450-mediated oxidation and glucuronidation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What challenges arise when scaling up the synthesis of this compound?

- Methodological Answer :

- Heat dissipation : Optimize reactor design (e.g., jacketed vessels) to manage exothermic reactions during cyclization.

- Solvent recovery : Implement distillation traps for DMSO or ethanol reuse.

- Byproduct control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.